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Compound of Interest

Compound Name: 1,3-Dichloro-3-methylbutane

Cat. No.: B052916

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
dichloro-3-methylbutane, a chlorinated hydrocarbon of interest to researchers and
professionals in drug development and chemical synthesis. This document presents a detailed
analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, supplemented with detailed experimental protocols and visual representations of key
analytical pathways.

Spectroscopic Data Summary

The spectroscopic data for 1,3-dichloro-3-methylbutane has been compiled and organized
into the following tables for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Two equivalent methyl
~1.75 Singlet 6H
groups (-CHs) at C3
Methylene group (-
~2.25 Triplet 2H Y group (
CH2-) at C2
Methylene group (-
~3.75 Triplet 2H Y group (
CHz2-) at C1
13C NMR (Carbon-13 NMR) Data
Chemical Shift (6) ppm Carbon Type Assignment
Two equivalent methyl carbons
~32 CHs
at C3
~45 CH2 Methylene carbon at C1
~55 CH:z Methylene carbon at C2
~75 C Quaternary carbon at C3

Infrared (IR) Spectroscopy

The following table summarizes the major absorption bands observed in the infrared spectrum
of 1,3-dichloro-3-methylbutane.[1]

Wavenumber . . . .

Intensity Bond Vibration Functional Group
(cm™)
2970-2850 Strong C-H stretch Alkane
1470-1450 Medium C-H bend Alkane

. C-H bend (gem-
1385-1365 Medium _ Alkane
dimethyl)

800-600 Strong C-Cl stretch Alkyl Halide
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Mass Spectrometry (MS)

The mass spectrum of 1,3-dichloro-3-methylbutane is characterized by a molecular ion peak
and several significant fragment ions.[2] The presence of two chlorine isotopes (3°Cl and 37Cl)
results in characteristic isotopic patterns for chlorine-containing fragments.

Mass-to-Charge Ratio

(mi2) Relative Abundance (%) Proposed Fragment
140, 142, 144 Low [CsH10Cl2]* (Molecular lon)
105, 107 Moderate [CsH10CIl*

91 High [CaH-CI]*

69 High [CsHs]*

55 High [CaH7]*

41 Base Peak [CsHs]*

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Asample of 1,3-dichloro-3-methylbutane (typically 5-25 mg) is dissolved in a deuterated
solvent (e.g., chloroform-d, CDCI3) in a standard 5 mm NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the
solution to provide a chemical shift reference (0 ppm).

IH NMR Acquisition:

o The NMR spectrometer is tuned to the proton frequency (e.g., 400 MHz).
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e Astandard one-pulse sequence is used to acquire the free induction decay (FID).
o Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

e The FID is then Fourier transformed, phased, and baseline corrected to obtain the final
spectrum.

13C NMR Acquisition:

The spectrometer is tuned to the carbon-13 frequency (e.g., 100 MHz).

o A proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H
coupling, resulting in a single peak for each unique carbon atom.

e Alarger number of scans (typically hundreds to thousands) and a longer relaxation delay are
required due to the low natural abundance and longer relaxation times of the 13C nucleus.

e The acquired FID is processed similarly to the *H NMR data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

e For a liquid sample like 1,3-dichloro-3-methylbutane, a thin film is prepared by placing a
drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

A background spectrum of the clean salt plates is recorded.
e The sample is placed in the instrument's sample holder.

e The infrared spectrum is recorded by passing a beam of infrared radiation through the
sample.

e The instrument's software automatically subtracts the background spectrum from the sample
spectrum to produce the final IR spectrum.
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Mass Spectrometry (MS)

Sample Introduction and lonization:

e A small amount of the sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation from any impurities.

 In the ion source, the sample molecules are bombarded with a high-energy electron beam
(typically 70 eV) in a technique known as electron ionization (El). This causes the molecules
to lose an electron and form a positively charged molecular ion (M*).

Mass Analysis and Detection:

e The molecular ions and any fragment ions formed in the source are accelerated into a mass
analyzer (e.g., a quadrupole).

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o A detector records the abundance of each ion at a specific m/z value, generating the mass
spectrum.

Visualizations

The following diagrams illustrate key concepts in the spectroscopic analysis of 1,3-dichloro-3-
methylbutane.
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Workflow for Spectroscopic Analysis

Sample Preparation

1,3-dichloro-3-methylbutane

:

Dissolve in CDCI3 with TMS Prepare thin film on salt plates Inject into GC

Data Acquisition

NMR Spectrometer

(1H & 13C) FT-IR Spectrometer Mass Spectrometer (EI)

Data Processing & Analysis

Fourier Transform, Phasing,
Baseline Correction

Library Matching,

Background Subtraction Fragmentation Analysis

Interpretation

Chemical Shifts,
Multiplicity, Integration

Molecular lon,

Characteristic Absorptions Fragmentation Pattern

Structural Elucidation ]

Click to download full resolution via product page

General workflow for the spectroscopic analysis of an organic compound.
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Proposed Mass Spectrometry Fragmentation of 1,3-Dichloro-3-methylbutane

[CsH10Cl2] ™
m/z = 140, 142, 144

-CI - CHs’, -HCI
[CsH10CI* [CaHCIH
m/z = 105, 107 m/z =91, 93
- HCI - HCI
[CsHel* [CaH7]+
m/z = 69 m/z = 55

- C2Ha

[CsHs]*
m/z =41

Click to download full resolution via product page

Proposed fragmentation pathway for 1,3-dichloro-3-methylbutane in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1,3-Dichloro-3-methylbutane:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052916#spectroscopic-data-of-1-3-dichloro-3-
methylbutane-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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